2-(Hydroxymethyl)propane-1,3-diol

Vue d'ensemble

Description

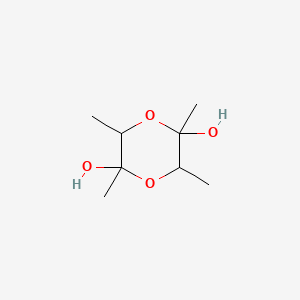

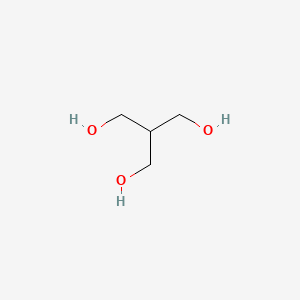

2-(Hydroxymethyl)propane-1,3-diol, commonly known as pentaerythritol, is a polyol with multiple hydroxyl groups. It is a key intermediate in the synthesis of various compounds, including those with applications in catalysis and material science. The molecule's structure, characterized by its hydroxymethyl groups, allows for diverse chemical reactivity and the formation of complex molecules with potential utility in various fields, including hydrogen generation, crystal engineering, and pharmaceuticals .

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. For instance, a cobalt complex supported by a derivative of this diol has been synthesized for use in electrocatalytic and photocatalytic hydrogen evolution from water . Another study reports the synthesis of a ninhydrin derivative through a green strategy, indicating the versatility of the diol's derivatives in forming complex molecules . Additionally, organic nitrates of heterofunctional series have been synthesized from pentaerythritol, showcasing the diol's role in producing energetic materials .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their function. For example, the crystal structure of a host compound designed for inclusion complexation exhibits a cyclic dimeric unit with O–H···N hydrogen bonding, demonstrating the importance of the diol's hydroxyl groups in molecular recognition . Similarly, the crystal structure of a ninhydrin derivative reveals intermolecular interactions through hydrogen bonds, forming a zigzag arrangement .

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives are diverse. The cobalt complex derived from this diol catalyzes hydrogen evolution with high turnover frequencies and numbers, indicating its potential in renewable energy applications . The synthesis of a Schiff base from the diol and its subsequent reduction demonstrates the molecule's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The molecule of the diol itself lies across a mirror plane with disorder in the terminal hydroxyl H atoms, forming sheets linked by hydrogen bonds . The inclusion ability of a host compound derived from the diol towards various guests is attributed to its strong and continuous hydrogen bonding . The synthesis of organic nitrates from pentaerythritol further illustrates the reactivity of the diol's hydroxyl groups .

Applications De Recherche Scientifique

Précurseur des résines alkydes

Le 2-(Hydroxymethyl)propane-1,3-diol sert de précurseur aux résines alkydes . Les résines alkydes sont utilisées dans les peintures et dans les moules pour le moulage. Elles sont la résine ou le liant dominante dans la plupart des revêtements commerciaux à base d'huile.

Revêtements à haute brillance

Ce composé est utilisé dans la production de revêtements à haute brillance . Ces revêtements sont souvent utilisés dans les applications automobiles et industrielles pour fournir une finition brillante et protéger le matériau sous-jacent.

Résines échangeuses d'ions

Le this compound est utilisé dans la production de résines échangeuses d'ions . Ces résines sont utilisées dans la purification de l'eau, l'adoucissement de l'eau et la séparation de certains ions.

Monomère multifonctionnel

Il est employé comme monomère multifonctionnel utilisé pour la production de revêtements . Cela permet de créer des polymères aux propriétés variées, notamment la flexibilité, la dureté et la résistance aux attaques chimiques.

Dérivés éthoxylés et propoxylés du triméthylolpropane

Le this compound est utilisé dans la production de dérivés éthoxylés et propoxylés du triméthylolpropane . Ces dérivés ont des applications dans la production de mousses de polyuréthane flexibles, qui sont utilisées dans les meubles, la literie et les sièges automobiles.

Peptides phosphorylés

Ce composé est utilisé dans l'étude du phosphoprotéome, en particulier dans la séparation des peptides phosphorylés et non phosphorylés . Ceci est important dans le domaine de la protéomique, où la compréhension de la phosphorylation des protéines peut fournir des informations sur les processus cellulaires et les états pathologiques.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used as a precursor to alkyd resins, high-gloss coatings, and ion exchange resins . It is also employed as a multifunctional monomer utilized for the production of coatings, ethoxylated and propoxylated trimethylolpropane derivatives .

Mode of Action

It is known to be involved in the production of various chemical compounds and materials, suggesting that it may interact with its targets through chemical reactions .

Biochemical Pathways

Given its use in the production of various chemical compounds and materials, it is likely that it participates in several chemical reactions and pathways .

Result of Action

Its use in the production of various chemical compounds and materials suggests that it may have significant chemical reactivity .

Propriétés

IUPAC Name |

2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDXVJWXWOTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197010 | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4704-94-3 | |

| Record name | 2-(Hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-(Hydroxymethyl)propane-1,3-diol?

A1: this compound has the molecular formula C4H10O3 and a molecular weight of 122.12 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers employ various spectroscopic methods for characterization, including:

- Infrared Spectroscopy (IR): Identifies functional groups like O-H, C-H, C-O, and C=O present in the molecule. []

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the hydrogen and carbon atoms in the molecule. [, ]

- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states within the material. []

Q3: How does the structure of this compound contribute to its stability?

A3: The presence of three hydroxyl groups in this compound contributes to its stability through hydrogen bonding, both within the molecule and with surrounding solvent molecules. []

Q4: What are the advantages of using this compound in the synthesis of polymers?

A4: this compound serves as a valuable building block in polymer synthesis due to its:

- Triol functionality: This allows for branching and crosslinking, influencing the polymer's properties. [, ]

- Hydrophilicity: It imparts water solubility or dispersibility to the resulting polymers. []

- Biocompatibility: Makes it suitable for biomedical applications. []

Q5: How does this compound influence the properties of materials like carbon dots?

A5: When used as a precursor for carbonized polymer dots (CPDs), this compound contributes to:

- Polymerization: It forms polymeric species with amide and ester bonds during CPD synthesis. []

- Photoluminescence: The resulting CPDs exhibit high quantum yields, making them promising for optical applications. []

Q6: Can this compound be used as a ligand in metal complex synthesis?

A6: Yes, this compound acts as a versatile ligand in metal complex synthesis due to its:

- Multidentate nature: It can bind to metal ions through multiple oxygen and nitrogen atoms. [, , , , , ]

- Flexibility: Allows it to adapt to different metal ion sizes and coordination geometries. []

Q7: How does the use of this compound as a ligand influence the properties of the resulting metal complexes?

A7: The incorporation of this compound as a ligand can:

- Direct the formation of specific cluster geometries: Leading to unique structural arrangements in metal complexes. [, , , , ]

- Influence magnetic properties: Impacting the magnetic coupling between metal ions within the complex. [, , ]

Q8: How does this compound interact with enzymes?

A8: this compound has been shown to:

- Inhibit specific enzymes: For example, it can inhibit catechol oxidase activity through competitive coordination. []

- Be a substrate for bacterial degradation: Bacteria have evolved pathways to utilize this compound as a carbon and nitrogen source. []

Q9: Can this compound be used to study biological processes?

A9: Yes, this compound finds use in various biological research applications:

- As a buffer: Its buffering capacity around pH 7-8 makes it suitable for maintaining physiological pH in biological experiments. [, ]

- In drug delivery systems: Its biocompatibility makes it potentially suitable for formulating drug carriers. []

- As a component in cell culture media: It provides essential nutrients for cell growth. []

Q10: What are the potential environmental impacts of this compound?

A10: While widely used, the environmental fate and impact of this compound requires further investigation:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)